molecular formula C11H21N3 B1384778 N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine CAS No. 1156283-58-7

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine

Cat. No. B1384778
CAS RN: 1156283-58-7
M. Wt: 195.3 g/mol
InChI Key: GXNCLALLNYAZSB-UHFFFAOYSA-N
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Description

“N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine” is a chemical compound with the molecular formula C10H19N3 . It has a molecular weight of 181.28 g/mol . The IUPAC name for this compound is N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]ethanamine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of Co(II), Zn(II), and Cd(II) complexes supported by 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)methanamine (LA) and N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-isopropylaniline (LB) were synthesized .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H19N3/c1-5-11-7-10-8(3)12-13(6-2)9(10)4/h11H,5-7H2,1-4H3 . The compound has a complexity of 149 as computed by Cactvs 3.4.6.11 .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 29.8 Ų and a XLogP3-AA value of 1.1 . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound is also characterized by four rotatable bonds .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Molecular Docking Studies

The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a compound similar to the one . This suggests that such compounds could be used in the development of new drugs targeting specific proteins or enzymes.

Synthesis of Indole Derivatives

The compound could potentially be used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Antibacterial Activities

Pyrazole-bearing compounds are known for their antibacterial properties . This suggests that the compound could potentially be used in the development of new antibacterial drugs.

Anti-inflammatory Activities

The compound could potentially have anti-inflammatory properties . This suggests that it could be used in the development of new anti-inflammatory drugs.

Anticancer Activities

Pyrazole-bearing compounds are known for their anticancer properties . This suggests that the compound could potentially be used in the development of new anticancer drugs.

properties

IUPAC Name

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3/c1-6-14-10(5)11(9(4)13-14)7-12-8(2)3/h8,12H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNCLALLNYAZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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